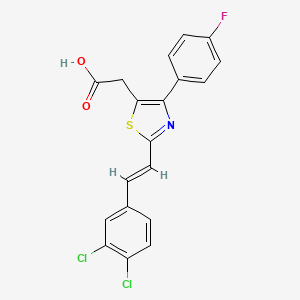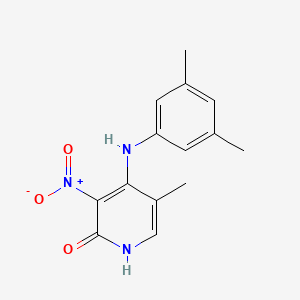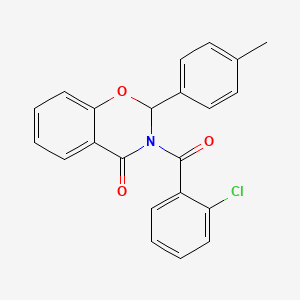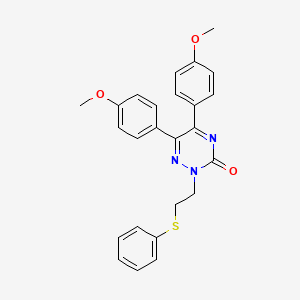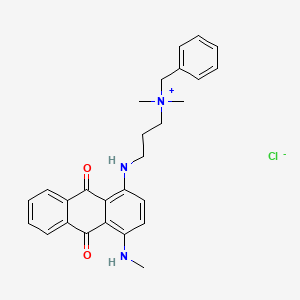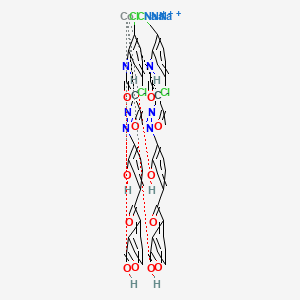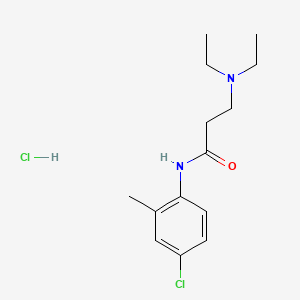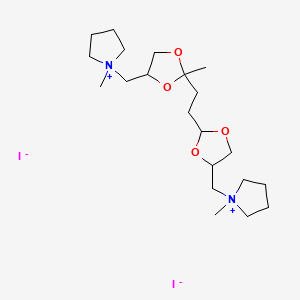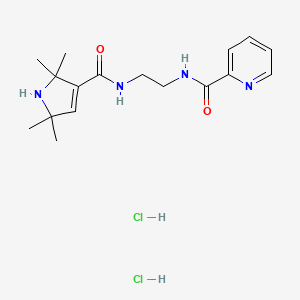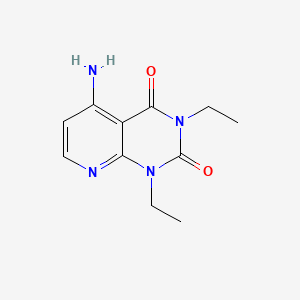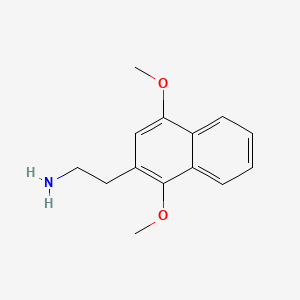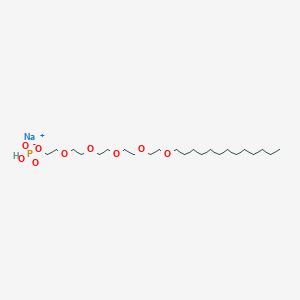
3,6,9,12,15-Pentaoxaoctacosan-1-ol, hydrogen phosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6,9,12,15-Pentaoxaoctacosan-1-ol, hydrogen phosphate, sodium salt is a complex organic compound with the molecular formula C23H48O6. It is known for its unique structure, which includes multiple ether linkages and a phosphate group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12,15-Pentaoxaoctacosan-1-ol, hydrogen phosphate, sodium salt typically involves the reaction of 3,6,9,12,15-Pentaoxaoctacosan-1-ol with phosphoric acid, followed by neutralization with sodium hydroxide. The reaction conditions usually require a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process includes the purification of the product through crystallization or distillation to achieve high purity levels required for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3,6,9,12,15-Pentaoxaoctacosan-1-ol, hydrogen phosphate, sodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce various ether derivatives.
Scientific Research Applications
3,6,9,12,15-Pentaoxaoctacosan-1-ol, hydrogen phosphate, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving cellular signaling and phosphate metabolism.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,6,9,12,15-Pentaoxaoctacosan-1-ol, hydrogen phosphate, sodium salt involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, which are crucial for regulating various biochemical pathways. The ether linkages provide stability and solubility, enhancing the compound’s effectiveness in different applications.
Comparison with Similar Compounds
Similar Compounds
3,6,9,12,15-Pentaoxaoctacosan-1-ol: Similar structure but lacks the phosphate group.
Phosphoric acid bis(3,6,9,12,15-pentaoxaoctacosan-1-yl) sodium salt: Contains two 3,6,9,12,15-Pentaoxaoctacosan-1-yl groups.
Uniqueness
3,6,9,12,15-Pentaoxaoctacosan-1-ol, hydrogen phosphate, sodium salt is unique due to its combination of ether linkages and a phosphate group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological molecules and stability under various conditions.
Properties
CAS No. |
71032-96-7 |
|---|---|
Molecular Formula |
C23H48NaO9P |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
sodium;2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl hydrogen phosphate |
InChI |
InChI=1S/C23H49O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-27-14-15-28-16-17-29-18-19-30-20-21-31-22-23-32-33(24,25)26;/h2-23H2,1H3,(H2,24,25,26);/q;+1/p-1 |
InChI Key |
LQOQPLIMAGGTLN-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCOCCOCCOCCOCCOCCOP(=O)(O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




